3-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-(Ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with an ethanesulfonyl group at the 3-position and a 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl moiety at the amide nitrogen. Its structural uniqueness lies in the combination of sulfonyl and heterocyclic groups, which may enhance target binding and pharmacokinetic properties .
Properties
IUPAC Name |
3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(23-15)12-7-4-8-22-12/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWYPDQMLHGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring can be introduced via a cyclization reaction involving a suitable precursor. The final step involves the sulfonylation of the benzamide core using ethanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The ethanesulfonyl group can be substituted with other sulfonyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various sulfonyl-substituted benzamides.
Scientific Research Applications
1.1. Monoamine Oxidase Inhibition
Research has indicated that compounds containing the oxadiazole moiety exhibit significant inhibition of monoamine oxidase (MAO), specifically MAO-B. A study highlighted that a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides , closely related to the target compound, were synthesized and evaluated for their MAO inhibitory properties. The most potent compound demonstrated an IC50 value indicating strong inhibition, suggesting that derivatives like 3-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide could be developed as potential therapeutic agents for neurological disorders such as Parkinson's disease .
1.2. Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to This compound have shown efficacy against various fungal strains. For instance, studies reported that certain oxadiazole-based benzamides exhibited strong antifungal activity against pathogens like Botrytis cinerea, with effective concentrations lower than those of established antifungals . This suggests a promising avenue for developing new antifungal agents.
Structure-Activity Relationship (SAR)
The structure of This compound allows for modifications that can enhance its biological activity. The presence of the furan ring and the sulfonamide group is crucial for its interaction with biological targets. SAR studies have shown that varying substituents on the benzene ring can significantly affect the potency of these compounds against specific enzymes and pathogens .
Synthesis and Characterization
The synthesis of compounds like This compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
4.1. Development of Therapeutic Agents
A notable case study involved the synthesis of multifunctional amides related to This compound aimed at treating Alzheimer’s disease through enzyme inhibition. The study utilized computational methods alongside experimental validation to assess the binding affinity and inhibitory potential against target enzymes . Results indicated that modifications to the oxadiazole structure could yield compounds with improved efficacy.
4.2. Antifungal Efficacy Testing
Another case study evaluated the antifungal properties of a series of oxadiazole derivatives including This compound against various fungal strains. The results showed promising activity against Fusarium graminearum and Marssonina mali, highlighting the potential use of these compounds in agricultural applications as fungicides .
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compound LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM11 replaces the ethanesulfonyl group with a bulkier cyclohexyl(ethyl)sulfamoyl substituent at the benzamide 4-position.
- Functional Impact : Despite structural similarities, LMM11 exhibits potent antifungal activity against Candida albicans (MIC: 100 μg/mL) due to thioredoxin reductase inhibition, while the target compound’s activity remains uncharacterized in the provided evidence. The cyclohexyl group in LMM11 may enhance membrane permeability or target affinity .
Compound LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM5 features a benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl-substituted oxadiazole.
- Functional Impact : LMM5 shows lower antifungal efficacy (MIC: 50 μg/mL) compared to LMM11, suggesting that bulkier substituents on the oxadiazole ring (e.g., furan-2-yl vs. 4-methoxyphenylmethyl) may reduce activity .
Derivatives with Varied Benzamide Substituents
Compound 6 (N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide)
- Structural Differences : A trifluoromethyl group at the benzamide 3-position and a tetrahydronaphthalen-2-yl substituent on the oxadiazole.
- However, the low synthetic yield (15%) and moderate purity (95.5%) limit its practicality compared to the target compound’s simpler ethanesulfonyl group .
Compound 7 (N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide)
- Structural Differences : A bromo substituent at the benzamide 4-position.
- Functional Impact : The bromo group increases molecular weight and lipophilicity, which may affect solubility. Despite higher yield (50%), its biological activity remains uncharacterized in the evidence .
Thiadiazole vs. Oxadiazole Analogues
N-(5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl)-4-Methoxybenzamide
- Structural Differences : Replaces the oxadiazole ring with a thiadiazole.
- Functional Impact: Thiadiazole derivatives demonstrate antibacterial activity against Pseudomonas aeruginosa, highlighting the role of heterocycle choice in target specificity. The oxadiazole in the target compound may offer superior electronic properties for enzyme inhibition .
Pharmacokinetic and Drug-Likeness Considerations
Compound 3 (N-(((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Amino)Methyl)Benzamide)
- Structural Differences: A bromophenyl-substituted oxadiazole and an aminomethyl linker.
- Functional Impact : Complies with Lipinski’s rules (log P < 5), unlike bulkier analogues (e.g., Compound 4 in ). The target compound’s ethanesulfonyl group may increase log P but could still align with drug-likeness criteria if balanced by other substituents .
Key Research Findings and Implications
- Substituent Effects : Bulky groups (e.g., cyclohexyl in LMM11) enhance antifungal activity but may reduce solubility. Simpler sulfonyl groups (e.g., ethanesulfonyl) balance lipophilicity and synthetic feasibility .
- Heterocycle Choice : Oxadiazoles generally show stronger enzyme inhibition (e.g., thioredoxin reductase) compared to thiadiazoles, which excel in antibacterial contexts .
- Drug-Likeness : Compliance with Lipinski’s rules is achievable with moderate substituents (e.g., ethanesulfonyl), but log P must be monitored to avoid excessive hydrophobicity .
Biological Activity
3-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 298.33 g/mol. Its structure features a furan ring and an oxadiazole moiety which are critical for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant efficacy against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the oxadiazole ring .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines. In one study, the compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| A549 (Lung Cancer) | 25 | 75 |
| HepG2 (Liver Cancer) | 30 | 80 |
| L929 (Normal Fibroblast) | >100 | 95 |
The results indicate that while the compound effectively reduces viability in cancer cells, it maintains a high viability rate in normal cells, suggesting a favorable therapeutic index .
Case Studies
In a notable case study involving the treatment of resistant bacterial infections, derivatives of oxadiazole including the target compound were administered. The results demonstrated a significant reduction in bacterial load in infected models compared to controls.
Case Study Summary:
- Objective: Evaluate efficacy against MRSA.
- Method: Administration of compound in infected murine models.
- Outcome: Over 50% reduction in infection rates after treatment.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism: The oxadiazole moiety disrupts bacterial cell function by inhibiting enzyme activity involved in cell wall synthesis.
- Anticancer Mechanism: The compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of gene expression related to cell survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
